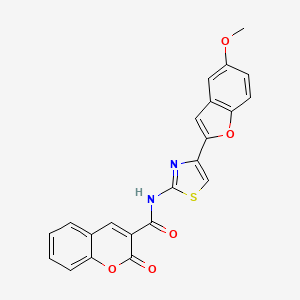

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O5S/c1-27-14-6-7-18-13(8-14)10-19(28-18)16-11-30-22(23-16)24-20(25)15-9-12-4-2-3-5-17(12)29-21(15)26/h2-11H,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKGYKJNPDOOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the chromene moiety. Common reagents used in these reactions include bromine, sodium hydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of advanced materials with unique properties, such as enhanced conductivity or specific optical characteristics.

Mechanism of Action

The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s 5-methoxybenzofuran and chromene carboxamide substituents distinguish it from analogs with pyridine (e.g., 4d, 4h) or furan () groups. Benzofuran’s extended π-system may enhance binding to hydrophobic protein pockets, while chromene’s carbonyl group could improve solubility compared to furan derivatives . Compounds like 4d and 4h () incorporate polar substituents (morpholinomethyl, dimethylaminomethyl), which increase water solubility but may reduce blood-brain barrier penetration compared to the target’s methoxy group .

Molecular Weight and Lipophilicity :

- The target compound (MW 417.42) is heavier than ’s furan derivative (MW 371.40) due to the chromene and benzofuran moieties. This higher molecular weight may influence pharmacokinetics, such as absorption and distribution.

- The 3,4-dichlorobenzamide group in 4d (MW 505.41) introduces halogen atoms, which often enhance binding affinity but may raise toxicity concerns .

Biological Activity Hypotheses: Antioxidant Potential: The chromene ring in the target compound is structurally analogous to flavonoids, which are known for radical-scavenging activity. This suggests possible antioxidant applications, unlike the pyridine-based analogs in .

Research Findings and Implications

Pharmacological Prospects:

- While ’s compounds emphasize antimicrobial activity (e.g., 4d , 4h ), the target compound’s chromene group aligns more with anticancer research, as seen in similar coumarin derivatives .

- The methoxybenzofuran moiety could mimic estrogenic structures, suggesting possible endocrine-targeted activity—a feature absent in ’s analogs .

Biological Activity

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a thiazole ring, a benzofuran moiety, and a chromene structure, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.4 g/mol. The compound's structure can be represented as follows:

This structure indicates the presence of various functional groups that may interact with biological targets, enhancing its potential therapeutic applications.

Research indicates that this compound primarily interacts with specific protein targets, notably:

- Extracellular Signal-Regulated Kinase 2 (ERK2) : A key component of the MAPK/ERK signaling pathway involved in cell proliferation and differentiation.

- Fibroblast Growth Factor Receptor 2 (FGFR2) : Plays a critical role in tissue repair, tumor growth, and angiogenesis.

The modulation of these pathways suggests that the compound may inhibit cell growth and proliferation, particularly in cancerous cells .

Pharmacological Properties

The compound exhibits several pharmacological properties:

- Antioxidant Activity : It has demonstrated significant DPPH and ABTS radical scavenging activities, indicating its potential as an antioxidant agent. The IC50 values for these activities range from 0.09 to 3.738 µM .

| Activity Type | IC50 Range (µM) |

|---|---|

| DPPH Radical Scavenging | 0.09 - 2.233 |

| ABTS Radical Scavenging | 0.584 - 3.738 |

- α-Amylase Inhibition : The compound has shown promising results as an α-amylase inhibitor, which is crucial for managing diabetes by controlling carbohydrate digestion .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on hybrid molecules similar to this compound revealed their potential as inhibitors of α-amylase, with compounds showing IC50 values comparable to standard inhibitors like acarbose .

- Antitumor Activity : Preliminary investigations into the antitumor effects of related compounds have indicated that they may inhibit the growth of various cancer cell lines by targeting ERK and FGFR pathways .

- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran ring through cyclization processes and subsequent coupling reactions to yield the final product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide and related analogs?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, thiazole rings are typically formed by reacting α-haloketones with thiourea derivatives. Chromene-carboxamide moieties are introduced using Pechmann condensation or via coupling reactions with activated esters. A related study on thiazole-chromene hybrids achieved 64% yield using IR and NMR for structural validation . Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., Hüenig’s base) are critical for optimizing yield and purity.

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, a solvated chromone-thiazolidinone analog was resolved at 292 K with an R factor of 0.049, confirming bond lengths and angles . Complementary techniques include:

- ¹H/¹³C NMR : To verify proton environments (e.g., δ 11.86 ppm for thiazole NH ).

- IR spectroscopy : Peaks at ~1714 cm⁻¹ confirm carbonyl groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 446.30 [M]⁺) validate molecular weight .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens focus on target-agnostic assays:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., GI₅₀ values in nM range for related analogs ).

- Enzyme inhibition : Kinase or α-glucosidase inhibition assays, with IC₅₀ comparisons to reference drugs (e.g., Mildronate or Levocarnitine ).

- Cardioprotective models : Ex vivo hypoxia-reoxygenation assays using isolated rat hearts to measure contractile recovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Strategies include:

- Dose-response normalization : Compare EC₅₀ values under standardized conditions (e.g., hypoxia duration in cardioprotective assays ).

- Metabolic stability testing : Assess liver microsomal degradation to rule out pharmacokinetic confounders.

- Computational docking : Map binding interactions to explain potency variations (e.g., TRPV3 antagonism via pyrimidine-carboxamide interactions ).

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced target specificity?

- Methodological Answer : Systematic substitution of functional groups is key:

- Thiazole modifications : Replacing 5-methoxybenzofuran with phenylsulfonyl groups improved BRAFV600E kinase inhibition (Ki < 10 nM in analogs ).

- Chromene alterations : Fluorination at position 4 increased TRPV3 antagonism by 30% in mouse pruritus models .

- Bioisosteric replacement : Swapping methoxy with morpholino groups enhanced solubility without losing α-glucosidase inhibition .

Q. How are in vivo efficacy and toxicity profiles evaluated for this compound?

- Methodological Answer : Preclinical protocols include:

- Rodent models : For TRPV3-mediated itching, administer 10 mg/kg Trpvicin (a related analog) and measure scratching behavior over 24 hours .

- Toxicokinetics : Monitor body weight, organ histopathology, and serum biomarkers (ALT/AST) after 14-day repeated dosing.

- Pharmacodynamic markers : Quantify Hec1-Nek2 protein interaction disruption in tumor xenografts via co-immunoprecipitation .

Q. What analytical techniques address spectral data discrepancies in structural characterization?

- Methodological Answer : Conflicting NMR/IR data require:

- Dynamic NMR : To detect rotamers or tautomers (e.g., thiazole NH exchange broadening ).

- X-ray photocrystallography : Resolve ambiguity in carbonyl orientations (e.g., chromene-3-carboxamide vs. 4-oxo isomers ).

- DFT calculations : Compare experimental and theoretical IR spectra to validate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.